(4S,4'S,5R,5'R)-2,2'-(1,3-Diphenylpropane-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole)
Description
The compound (4S,4'S,5R,5'R)-2,2'-(1,3-Diphenylpropane-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) (CAS: 897942-79-9) is a chiral bis(oxazoline) ligand with a central 1,3-diphenylpropane bridge and diphenyl-substituted oxazoline rings. It is widely utilized in asymmetric catalysis due to its rigid backbone and stereochemical control . This article compares its structural, synthetic, and functional properties with analogous bis(oxazoline) compounds, emphasizing substituent effects, bridge modifications, and catalytic applications.
Properties
IUPAC Name |
(4S,5R)-2-[2-[(4S,5R)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]-1,3-diphenylpropan-2-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H38N2O2/c1-7-19-33(20-8-1)31-45(32-34-21-9-2-10-22-34,43-46-39(35-23-11-3-12-24-35)41(48-43)37-27-15-5-16-28-37)44-47-40(36-25-13-4-14-26-36)42(49-44)38-29-17-6-18-30-38/h1-30,39-42H,31-32H2/t39-,40-,41+,42+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGWSITXKMCQZBN-ATUXXYJQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC2=CC=CC=C2)(C3=NC(C(O3)C4=CC=CC=C4)C5=CC=CC=C5)C6=NC(C(O6)C7=CC=CC=C7)C8=CC=CC=C8 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC(CC2=CC=CC=C2)(C3=N[C@H]([C@H](O3)C4=CC=CC=C4)C5=CC=CC=C5)C6=N[C@H]([C@H](O6)C7=CC=CC=C7)C8=CC=CC=C8 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H38N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Central Bridge Modifications
The central bridge significantly influences steric and electronic properties:
Key Insight : Aromatic bridges (e.g., diphenylpropane) enhance rigidity and enantioselectivity in catalysis, while aliphatic bridges (e.g., pentane, heptane) adjust melting points and solubility .
Substituent Effects on Oxazoline Rings
Substituents on the oxazoline rings modulate steric hindrance and electronic properties:
Key Insight : Bulky substituents (e.g., diphenyl, tert-butyl) enhance enantioselectivity but may reduce reaction rates due to steric effects. Electron-donating groups (e.g., methoxy) modify catalytic activity .
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